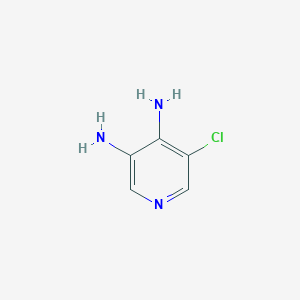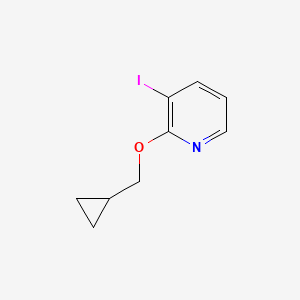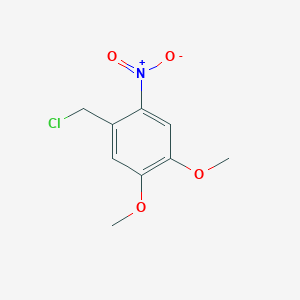
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene
Overview
Description
This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research might also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, hybridization states of the atoms, and presence of any functional groups. Techniques such as X-ray crystallography, NMR, and IR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing the reactions that the compound undergoes. This could include substitution reactions, addition reactions, or any other relevant chemical reactions.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Fungicidal Properties
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene, among other related compounds, has been utilized in the synthesis of certain (phenylthio)acetohydroxamic acids. These compounds have demonstrated notable fungicidal properties against fungi like Aspergillus niger and Rhizoctonia solani, making them of interest in agricultural and pharmaceutical research (Zayed et al., 1965).
Electrosynthesis
Electrochemical studies have explored the reduction of compounds like 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. The findings are significant for the electrosynthesis of various compounds, providing insights into the electrochemical behavior and potential industrial applications of these nitrobenzene derivatives (Du & Peters, 2010).
Structural Analysis
The molecular structure of derivatives of nitrobenzene, including compounds similar to 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene, has been a subject of interest in structural chemistry. X-ray crystallography has been employed to confirm the structures of these compounds, which is crucial in understanding their chemical behavior and potential applications (Sweeney et al., 2018).
Chemical Synthesis
The chemical synthesis of various nitrobenzene derivatives, including processes involving sulfonation, nitration, and hydrolysis, has been researched extensively. These studies contribute to the development of more efficient synthesis methods for compounds like 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene, which are important in the production of a range of chemical products (Chun-xia, 2011).
Photochemical Reactions
Research into the photochemical reactions of organic crystals, including those containing nitro compounds, has implications for understanding the reactivity of compounds like 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene. These studies are significant in the field of photochemistry and may influence the development of photoresponsive materials (Padmanabhan et al., 1987).
Adsorption Studies
The adsorption behavior of compounds such as 4-chloro-2,5-dimethoxy nitrobenzene has been studied using activated pyrolytic char from pine sawdust. This research is relevant for environmental applications, particularly in the removal of contaminants from aqueous solutions (Xiao et al., 2014).
Reactions with Amines
Studies on the reactions of dichloro-dinitrobenzene compounds with amines provide insight into the chemical reactivity and potential applications of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene in organic synthesis (Menezes et al., 2007).
Oxidation
StudiesThe selective oxidation of nitrobenzene to nitrophenol, catalyzed by polyoxometalates, represents an important area of research. This process, involving regioselective oxidation, is relevant for understanding and improving the reactivity of nitrobenzene derivatives, including those related to 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Khenkin et al., 2005).
Antiferromagnetic Exchange
The study of antiferromagnetic exchange interactions in compounds such as 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) provides insights into the magnetic properties of nitrobenzene derivatives. Such research is crucial for the development of materials with specific magnetic properties, potentially including derivatives of 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Fujita et al., 1996).
Environmental Remediation
Research on the reduction of nitro aromatic compounds by zero-valent iron metal, including nitrobenzene, is significant for environmental remediation. Understanding the reduction pathways and kinetics can aid in developing methods to treat contaminated groundwater, which may include compounds related to 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Agrawal & Tratnyek, 1996).
Microbial Degradation
A study on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans XII highlights the potential for bioremediation of chloronitrobenzenes. Such research is crucial for environmental biotechnology, offering insights into the biodegradation of similar compounds like 1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene (Shah, 2014).
Safety And Hazards
This would involve discussing any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.
Future Directions
This would involve discussing potential future research directions or applications for the compound. This could include potential uses in industry, medicine, or research.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the primary scientific literature or authoritative databases. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
1-(chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNUGLFVZJARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541142 | |
| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
CAS RN |
15862-94-9 | |
| Record name | 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)


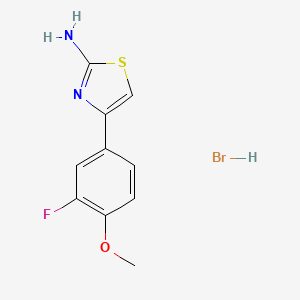
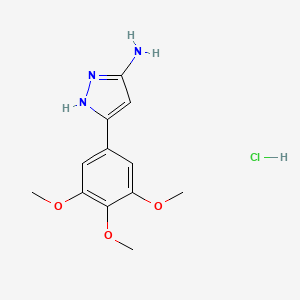
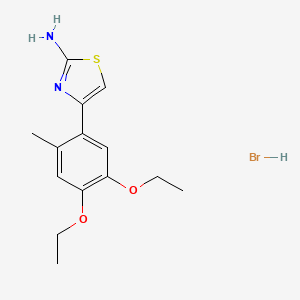
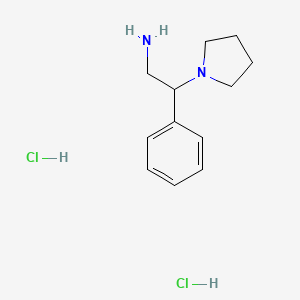
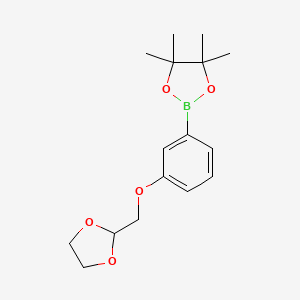
![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)
